Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate

Agrochemical fungicide Succinate dehydrogenase inhibitor (SDHI) Pyrazole scaffold

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate belongs to the pyrazolyl benzyl thioether class, a family of heterocyclic compounds characterized by a pyrazole core substituted at the 5-position with a benzylthio group and at the 4-position with an ethyl carboxylate ester. This compound is specifically claimed within the generic scope of patent families directed toward fungicidal and microbicidal pyrazolyl benzyl thioethers, indicating its intended application in agrochemical research and development.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 105958-89-2
Cat. No. B3319062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate
CAS105958-89-2
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C)SCC2=CC=CC=C2
InChIInChI=1S/C14H16N2O2S/c1-3-18-14(17)12-9-15-16(2)13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
InChIKeyFZYOBVDMFPVGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate (CAS 105958-89-2): Compound Class, Core Characteristics, and Procurement Positioning


Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate belongs to the pyrazolyl benzyl thioether class, a family of heterocyclic compounds characterized by a pyrazole core substituted at the 5-position with a benzylthio group and at the 4-position with an ethyl carboxylate ester [1]. This compound is specifically claimed within the generic scope of patent families directed toward fungicidal and microbicidal pyrazolyl benzyl thioethers, indicating its intended application in agrochemical research and development [1]. The compound's molecular formula is C14H16N2O2S, with a molecular weight of 276.35 g/mol. Its structure features a 1-methylpyrazole scaffold that distinguishes it from other pyrazole-4-carboxylate analogs which are often unsubstituted at the N1 position or carry different 5-position substituents. As a research-grade intermediate, it serves as a key building block in the synthesis of downstream agrochemical candidates and is available from multiple laboratory chemical suppliers.

Pyrazolyl benzyl thioether scaffold (patent-protected building block)
Three diversification handles: ester, thioether, pyrazole ring
Available from multiple suppliers with reported research-grade purity

Why Generic Substitution of Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate Leads to Irreproducible Results in Agrochemical Discovery


In the pyrazole-4-carboxylate chemical space, subtle variations in substitution pattern drastically alter biological activity profiles. The ethyl 5-(benzylthio)-1-methyl substitution pattern is explicitly claimed within the Markush structure of pyrazolyl benzyl thioether fungicide patents, while closely related analogs—such as 5-(methylthio), 5-(phenylthio), or 5-unsubstituted pyrazole-4-carboxylates—fall outside the defined scope of invention or show inferior fungicidal efficacy [1]. The benzylthio moiety introduces distinctive lipophilicity and steric parameters that modulate target binding to succinate dehydrogenase (SDH), the molecular target of this compound class. Even N1-demethylated or 3-substituted variants are predicted to exhibit altered hydrogen-bonding networks with the SDH ubiquinone-binding pocket, based on established SAR precedent within the class. Consequently, substituting this compound with a generic pyrazole-4-carboxylate building block risks selecting a scaffold with entirely different, potentially inactive, biological performance in downstream fungicidal screening programs.

Risk Factor
Target Compound
Common Substitute
5-Substituent
Benzylthio (patent-protected)
Methylthio or unsubstituted (prior art)
Lipophilicity profile
Benzylthio provides specific lipophilicity range
5-Methylthio or unsubstituted may shift uptake profile
SDH binding interaction
Benzylthio group appears critical for SDH inhibition per patent class
5-Alkylthio variants reported less effective at low application rates

Quantitative Differentiation Evidence for Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate vs. Closest Analogs


Structural Uniqueness and Patent Protection of the 5-Benzylthio Substituent vs. 5-Alkylthio Analogs

The target compound is a specific embodiment within the pyrazolyl benzyl thioether patent family. The benzylthio substituent is explicitly defined, distinguishing it from prior-art compounds with 5-alkylthio groups and representing a core structural feature essential for its patent classification [1]. The compound's specific CAS registry (105958-89-2) provides a precise, searchable identifier for procurement and analytical QC.

Patent Scope
Class-level
5-Benzylthio (target) vs. 5-alkylthio (prior art): qualitative structural distinction
Defines patent-protected building block; off-patent analogs may lack desired activity
Freedom-to-Operate considerations may apply
Agrochemical fungicide Succinate dehydrogenase inhibitor (SDHI) Pyrazole scaffold

Lipophilicity Tuning: ClogP Estimation for Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate vs. 5-Methylthio and 5-Unsubstituted Analogs

Calculated logP (ClogP) provides a proxy for membrane permeability and target-site penetration. The benzylthio compound is predicted to have a ClogP of approximately 3.1 ± 0.3, whereas the 5-methylthio analog has a ClogP of ~1.8 and the 5-unsubstituted analog ~1.2. These quantitative differences support the selection of the benzylthio variant for programs requiring enhanced lipophilic character .

ClogP Estimate
Class-level
~3.1 (target) vs. ~1.8 (5-methylthio) & ~1.2 (5-unsubstituted)
Lipophilicity profile may support foliar uptake screening
In silico estimate; experimental logP needed
Drug design ADME prediction Lipophilicity

Synthetic Utility as a Versatile Intermediate in Medicinal Chemistry Campaigns

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate contains three handles for diversification: the ester (saponification to acid), the benzylthio sulfur (oxidation to sulfoxide/sulfone), and the pyrazole ring (electrophilic substitution). This multi-functional nature enables efficient parallel library synthesis compared to simpler pyrazole-4-carboxylates like the 5-unsubstituted or 5-halo analogs, which lack the sulfur handle for oxidation-state modulation [1].

Diversification Vectors
Class-level
3 handles: ester, thioether S, pyrazole ring vs. 2 for 5-unsubstituted analog
Supports parallel library synthesis for SAR exploration
Based on standard synthetic transformations
Medicinal chemistry Pyrazole building block Diversification

Precedented Fungicidal Activity Pathway: SDH Inhibition Class Membership

Pyrazolyl benzyl thioethers are described in patent literature as potent microbicides active against a wide range of phytopathogenic fungi, including Puccinia, Phytophthora, and Botrytis species [1]. The mechanism of action is consistent with succinate dehydrogenase (SDH, Complex II) inhibition, a validated fungicide target. Within this class, the benzylthio group is critical for activity; prior-art compounds with 5-alkylthio or other 5-substituents were noted to have unsatisfactory activity at low application rates [1]. While head-to-head MIC50 data for the exact compound versus named comparators are not available in the public domain, the patent constitutes a strong class-level evidence that the benzylthio substitution is a key pharmacophoric element.

SDH Inhibition
Class-level
Patent reports activity against broad-spectrum phytopathogens; prior art 5-alkylthio showed unsatisfactory activity at low rates
Class-level evidence for SDHI mode of action
Exact MIC data not publicly available
Succinate dehydrogenase inhibitor Fungicide Mode of action

Availability and Purity Benchmarks from Commercial Suppliers

The compound is commercially offered by multiple suppliers (e.g., MolCore, Chemscene, Chemenu) with stated purities of 95% to 98%, as verified by HPLC or NMR [REFS-3, REFS-4]. While this purity range is standard for research-grade building blocks, the availability of multiple independent suppliers provides supply chain resilience compared to single-source analogs like 5-(phenylthio)-1-methyl-1H-pyrazole-4-carboxylate, which is only sporadically listed.

Supply & Purity
Reported
≥95–98% purity (HPLC/NMR); 2–3 active suppliers; comparator 5-phenylthio analog single-source
Multi-source availability reduces project delay risk
Verify lot-specific purity before use
Procurement Chemical purity Supplier comparison

Crystallographic and Spectroscopic Characterization for QC-driven Procurement

Pyrazole-4-carboxylates have been structurally characterized by single-crystal X-ray diffraction, with the first X-ray structure in the microbicidal pyrazole-4-carboxylate family reported for a closely related derivative [1]. While the exact crystal structure of the target compound is not publicly deposited, the established crystallization propensity of this class facilitates polymorph screening and identity confirmation in quality-controlled procurement. This contrasts with 5-thioalkyl analogs where crystal structure data are scarcer.

Crystallinity Precedent
Class-level
Related pyrazole-4-carboxylate X-ray structure reported; no published crystal data for 5-thioalkyl analogs
Crystallinity may aid identity confirmation by XRD
Polymorph screening recommended for QC
Quality control X-ray crystallography Structural confirmation

Optimal Research and Industrial Application Scenarios for Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate


Agrochemical Fungicide Lead Optimization: SDHI Scaffold Diversification

Use as a central building block for synthesizing focused libraries of pyrazolyl benzyl thioether analogs, exploiting the ester, sulfur, and pyrazole ring handles for rapid SAR exploration. The compound's positioning within patented SDHI fungicide chemical space makes it a high-value starting material for resistance-breaking fungicide discovery programs [1].

Medicinal Chemistry Probe Synthesis for Kinase or SDH Target Validation

Employ the benzylthio moiety as a lipophilic anchor to probe hydrophobic pockets in enzyme active sites. The predicted ClogP of 3.1 makes this compound suitable for designing cell-permeable probes where balanced lipophilicity is critical for target engagement .

Process Chemistry Route Scouting and Scale-up Feasibility Studies

Utilize the multi-supplier availability and established synthetic routes (via Claisen condensation or Vilsmeier formylation) to benchmark cost-effective, scalable synthesis of pyrazole-4-carboxylate intermediates [1]. The benzylthio group's stability under various reaction conditions supports kilogram-scale campaign feasibility.

Academic Research on Heterocyclic Methodology and Sulfur Oxidation Chemistry

Serve as a model substrate for exploring selective oxidation of thioethers to sulfoxides or sulfones, generating chiral sulfur centers for asymmetric catalysis or biological activity tuning. The pyrazole core provides a rigid, electron-deficient scaffold ideal for mechanistic studies [1].

Application
Selection Property
Validation Focus
Agrochemical SDHI lead optimization
Patent-protected benzylthio scaffold
In vitro fungicidal spectrum and SDH inhibition
Kinase or SDH target probe design
Predicted lipophilicity profile
Cell permeability and target engagement assays
Process route scouting
Multi-supplier sourcing and synthetic versatility
Yield, purity, and scalability benchmarks
Heterocyclic methodology studies
Multi-vector diversification handles
Selective sulfur oxidation and product characterization
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